chemical properties of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
chemical properties of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
This is an in-depth technical guide on Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate , a specialized heterocyclic building block used primarily in the synthesis of porphyrins, covalent organic frameworks (COFs), and supramolecular assemblies.
[1][2]
Introduction & Structural Significance
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is a highly functionalized pyrrole derivative characterized by a dense arrangement of electrophilic groups on the electron-rich pyrrole core. It serves as a critical "linchpin" molecule in organic synthesis due to its C2v symmetry and dual reactivity:
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2,5-Diformyl Groups: Highly reactive electrophiles for condensation reactions (Schiff base formation, Knoevenagel condensation).
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3,4-Diester Groups: Electron-withdrawing groups that stabilize the pyrrole ring against oxidation while providing solubility and sites for further derivatization (e.g., hydrolysis to water-soluble dicarboxylic acids).
This molecule is rarely found as an off-the-shelf commodity; rather, it is typically synthesized in situ or in the lab from its stable precursor, Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (Knorr’s pyrrole derivative).
Core Chemical Identity
| Property | Detail |
| Systematic Name | Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate |
| Molecular Formula | C₁₂H₁₃NO₆ |
| Molecular Weight | 267.23 g/mol |
| Core Scaffold | 1H-Pyrrole |
| Key Functional Groups | 2,5-Diformyl (-CHO), 3,4-Diethoxycarbonyl (-COOEt) |
| Precursor CAS | 2436-79-5 (for the dimethyl starting material) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; sparingly soluble in hexanes/water. |
Synthesis & Production Protocols
Since the diformyl compound is an intermediate, researchers must synthesize it from the commercially available dimethyl precursor. The standard industry protocol involves radical halogenation followed by hydrolysis .
Synthetic Workflow (DOT Diagram)
The following flow illustrates the conversion of the Knorr-type pyrrole to the diformyl target.
Figure 1: Synthetic pathway from the dimethyl precursor to the diformyl target via chlorination-hydrolysis.[1][2]
Detailed Experimental Protocol
Objective: Conversion of Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate to the 2,5-diformyl derivative.
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Halogenation:
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Dissolve Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool to 0°C under an inert atmosphere (N₂ or Ar).
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Dropwise add Sulfuryl Chloride (SO₂Cl₂) (4.4 eq). The excess is necessary to ensure full conversion of the methyl groups to dichloromethyl groups (-CHCl₂).
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Note: The solution will darken. Stir at room temperature for 2–4 hours.
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Hydrolysis:
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Workup:
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Cool the mixture. The product often precipitates upon cooling or removal of acetone.
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Filter the solid or extract with DCM.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate).
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Reactivity & Functionalization
The molecule's utility stems from its orthogonal reactivity. The aldehyde groups are "soft" electrophiles, while the ester groups are "hard" electrophiles that require stronger conditions to react.
Reactivity Map (DOT Diagram)
Figure 2: Orthogonal reactivity pathways for the diformyl-diester pyrrole scaffold.
Key Reactions
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Schiff Base Formation (COF Synthesis):
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Mechanism: Reversible condensation of the 2,5-formyl groups with aromatic diamines (e.g., hydrazine, phenylenediamine).
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Application: Creates crystalline, porous Covalent Organic Frameworks (COFs) . The pyrrole NH can act as a hydrogen bond donor within the pore, enhancing gas adsorption (e.g., CO₂ capture).
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Porphyrin Synthesis (MacDonald [2+2]):
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Mechanism: Acid-catalyzed condensation with an
-free dipyrromethane. -
Outcome: Formation of trans-A2B2 porphyrins. The electron-withdrawing esters at the 3,4-positions of the starting material end up at the
-positions of the porphyrin, significantly altering its redox potential and absorption spectra.
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Transesterification/Hydrolysis:
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The ethyl esters can be hydrolyzed to carboxylic acids using LiOH or KOH in THF/Water. This generates a water-soluble dicarboxylic acid derivative, useful for biological applications or as a ligand for Metal-Organic Frameworks (MOFs) .
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Applications in Research & Development
A. Covalent Organic Frameworks (COFs)
This molecule is a premium linker for "smart" COFs. The pyrrole nitrogen provides a specific binding site within the COF pore.
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Use Case: CO₂ Capture. The NH group interacts with CO₂ via dipole-dipole interactions, increasing the isosteric heat of adsorption compared to benzene-based analogs.
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Design Strategy: React 1 equivalent of the diformyl pyrrole with 1 equivalent of a linear diamine (e.g., benzidine) in a solvothermal system (Dioxane/Mesitylene + Acetic Acid catalyst) at 120°C for 3 days.
B. Medicinal Chemistry & Porphyrins[6]
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Photosensitizers: Porphyrins derived from this precursor are electron-deficient due to the ester groups. This makes them resistant to oxidative bleaching, a desirable trait for Photodynamic Therapy (PDT) agents.
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Metalloporphyrins: The resulting porphyrins bind metals (Zn, Cu, Fe) tightly. The ester groups can be later modified (e.g., to amides) to tune solubility for drug delivery.
Safety & Handling
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Precursor Hazards: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is generally considered low toxicity but should be handled with gloves and eye protection.
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Reagent Hazards: Sulfuryl Chloride (SO₂Cl₂) is corrosive and reacts violently with water. All halogenation steps must be performed in a fume hood with strictly anhydrous solvents.
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Storage: The diformyl product is an aldehyde; it is susceptible to oxidation to the carboxylic acid over time. Store under an inert atmosphere (Argon) at -20°C for long-term stability.
References
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Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Z. Naturforsch. 2009, 64b, 683–688.
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Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (Precursor Data). PubChem CID 3573692.
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Porphyrin Synthesis via Pyrrole Condensation. Organic Syntheses Procedure for Octaethylporphyrin (analogous chemistry).
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Reactivity of 2,5-Diformylpyrroles in Macrocycle Synthesis. Encyclopedia of Porphyrins and Phthalocyanines.
